2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
2-[(4-Chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core with a 4-chlorophenylamino group at position 2 and a methyl substituent at position 6. Its synthesis typically involves multi-step protocols, such as reactions between aminothiadiazole derivatives and dicarboxylic acids in the presence of phosphorous oxychloride (POCl₃) .
Properties
IUPAC Name |
2-(4-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-2-7-13-12(8-9)14(22)21-16(19-13)23-15(20-21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMZWXNWUOOKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the thymidylate synthase enzyme . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
The compound interacts with its target, the thymidylate synthase enzyme, by binding to its active site. This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of dTMP and ultimately hindering DNA replication and repair.
Biochemical Pathways
The inhibition of thymidylate synthase disrupts the de novo synthesis pathway of thymidine monophosphate (dTMP) . This leads to a decrease in the level of dTMP, which is a necessary precursor for DNA synthesis. The downstream effect of this disruption is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied and found to exhibit good drug-like properties. .
Result of Action
The result of the compound’s action is significant cell growth inhibition. It has been found to exhibit in-vitro anticancer activities against four human tumor cell lines: MCF-7, K562, HeLa, and PC-3. Among all the synthesized derivatives of this compound, the one with a 3-hydroxy-4-methoxyphenyl substituent has been found to have the highest GI50 values for these cancer cell lines.
Biochemical Analysis
Biochemical Properties
It has been found to interact with the active site of the thymidylate synthase enzyme, which plays a crucial role in DNA synthesis.
Cellular Effects
In cellular studies, 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has shown significant cytotoxic effects against various human tumor cell lines. It has been observed to influence cell function by interacting with key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Propylthio (electron-donating) enhances antitubercular activity, while nitro/fluoro groups reduce efficacy .
- Aromatic Substitutents : Hydroxy-methoxyphenyl groups (Compound 4i) improve anticancer activity, likely due to enhanced hydrogen bonding with thymidylate synthase .
- Halogenation: 4-Chlorophenylamino and 3-Cl-4-F-phenylamino moieties enhance binding to targets like InhA (Mtb) or HIV proteases .
Pharmacological Targets and Mechanisms
- Anticancer : Derivatives bind thymidylate synthase (TS), disrupting DNA synthesis .
- Antitubercular : Propylthio derivatives inhibit InhA, a key enzyme in mycolic acid biosynthesis .
- Antimicrobial: Thiadiazoloquinazolinones with methoxy/ethoxy groups exhibit activity against E. coli and S. aureus .
ADME and Toxicity Profiles
- Compound 4i : Predicted logP = 2.1, high gastrointestinal absorption, low hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
